molecular formula C21H18FNO5 B2452409 5-((4-fluorobenzyl)oxy)-N-(2-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide CAS No. 1021093-65-1

5-((4-fluorobenzyl)oxy)-N-(2-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide

Cat. No. B2452409
M. Wt: 383.375
InChI Key: ZQBYOSVWAHBJNF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyran ring, followed by the addition of the various substituents. The exact synthesis route would depend on the specific reactions used and the order in which the substituents are added .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyran ring, which is a type of heterocyclic ring, would likely be a key feature of the molecule’s structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the carboxamide group could potentially undergo hydrolysis to form a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and its reactivity .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases from compounds including those with structural similarities to the given chemical has been reported. These compounds were investigated for their cytotoxicity against human cancer cell lines, suggesting a potential application in cancer therapy (Hassan et al., 2015).
  • Another study focused on the synthesis and characterization of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including the evaluation of their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).

Anticancer Activity

  • Research on 4-(4-methoxybenzylidene)-2-substitutedphenyl-5(4H)-oxazolone derivatives revealed their synthesis and evaluation against human cancer cell lines. One compound in particular showed significant activity against hepatocellular and colorectal carcinoma cell lines, suggesting its potential as an anticancer agent (2020).

Antimicrobial Activity

  • A series of substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were synthesized and screened for their antibacterial and antifungal activities. Some derivatives demonstrated potent antimicrobial activities, indicating their potential use in treating infections (Raju et al., 2010).

Neuroprotective Properties

  • The study on orexin-1 receptor mechanisms and compulsive food consumption explored compounds structurally related to the given chemical, assessing their potential in treating binge eating and other eating disorders with a compulsive component (Piccoli et al., 2012).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety precautions should always be taken when working with chemicals .

Future Directions

The future directions for research on this compound could involve further studies to better understand its properties, potential uses, and safety considerations .

properties

IUPAC Name

5-[(4-fluorophenyl)methoxy]-N-[(2-methoxyphenyl)methyl]-4-oxopyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FNO5/c1-26-18-5-3-2-4-15(18)11-23-21(25)19-10-17(24)20(13-28-19)27-12-14-6-8-16(22)9-7-14/h2-10,13H,11-12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBYOSVWAHBJNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-fluorobenzyl)oxy)-N-(2-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide

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